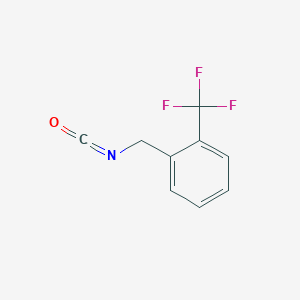

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene

Description

Nomenclature and Structural Classification

The systematic nomenclature of 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds with multiple substituents. The base name "benzene" indicates the six-membered aromatic ring system that forms the core structure of the molecule. The prefix "1-(isocyanatomethyl)" specifies that an isocyanatomethyl group (-CH2-N=C=O) is attached to the first carbon atom of the benzene ring, while "2-(trifluoromethyl)" indicates that a trifluoromethyl group (-CF3) is positioned at the second carbon atom, creating an ortho-substitution pattern.

The structural classification of this compound encompasses multiple chemical categories due to its diverse functional groups. As an aromatic compound, it belongs to the benzene derivatives family, specifically the disubstituted benzenes with ortho-substitution pattern. The presence of the isocyanate functional group classifies it within the isocyanate family, while the trifluoromethyl substituent places it in the organofluorine compound category. This multiple classification reflects the compound's potential for diverse chemical behaviors and applications.

The molecular formula C9H6F3NO indicates a relatively compact structure with nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The structural formula reveals the specific connectivity: the benzene ring provides the aromatic framework, the trifluoromethyl group contributes significant electron-withdrawing character, and the isocyanatomethyl group offers a reactive site for nucleophilic attack. This arrangement creates a molecule with both electron-deficient and electron-rich regions, contributing to its unique chemical properties.

| Structural Parameter | Value | Classification |

|---|---|---|

| Molecular Formula | C9H6F3NO | Organofluorine Isocyanate |

| Ring System | Benzene | Aromatic Hydrocarbon |

| Substitution Pattern | 1,2-Disubstituted | Ortho-Disubstituted Benzene |

| Functional Groups | Isocyanate, Trifluoromethyl | Reactive Electrophile, Electron-Withdrawing Group |

| Carbon Framework | Aromatic + Aliphatic | Mixed Hybridization System |

Chemical Abstracts Service Registry Number and Identification Parameters

The Chemical Abstracts Service registry number for 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene is 55204-86-9, which serves as the unique identifier for this compound in chemical databases and literature. This registry number was assigned by the Chemical Abstracts Service as part of their systematic cataloging of chemical substances, ensuring unambiguous identification across different naming systems and languages. The registry number system prevents confusion that might arise from alternative names or structural representations of the same compound.

The molecular weight of 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene is precisely 201.14 grams per mole, calculated based on standard atomic masses of its constituent elements. This molecular weight places the compound in the range typical for substituted aromatic compounds with specialized functional groups. The relatively moderate molecular weight makes the compound accessible for various synthetic applications while maintaining sufficient structural complexity for specialized uses.

The Simplified Molecular Input Line Entry System representation of the compound is C1=CC=C(C(=C1)CN=C=O)C(F)(F)F, which provides a linear notation for the three-dimensional structure. This representation clearly shows the connectivity of all atoms and can be used for computer-based structure searches and database queries. The International Chemical Identifier for the compound is InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2, which provides a standardized way to represent the molecular structure that is independent of any particular software system.

| Identification Parameter | Value | Standard |

|---|---|---|

| Chemical Abstracts Service Number | 55204-86-9 | Chemical Abstracts Service Registry |

| Molecular Weight | 201.14 g/mol | International Union of Pure and Applied Chemistry |

| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)CN=C=O)C(F)(F)F | Chemical Line Notation |

| International Chemical Identifier | InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 | International Union of Pure and Applied Chemistry |

| International Chemical Identifier Key | YSFIDUZQUVVVLY-UHFFFAOYSA-N | Hashed International Chemical Identifier |

Historical Context in Organofluorine Chemistry

The development of 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene occurs within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering work by several chemists. The field of organofluorine chemistry originated before elemental fluorine itself was isolated, demonstrating the early recognition of fluorine's potential importance in organic synthesis. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the beginning of systematic organofluorine chemistry.

Alexander Borodin made significant contributions to organofluorine chemistry in 1862 by pioneering halogen exchange methods, treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work established fundamental synthetic approaches that continue to influence modern fluorine chemistry. The early development of organofluorine chemistry was constrained by the hazardous nature of fluorine-containing reagents and the explosive reactions that could occur when elemental fluorine was mixed with organic compounds, leading chemists to develop alternative methods for introducing fluorine into organic molecules.

The synthesis of trifluoromethyl-containing compounds has a particularly rich history within organofluorine chemistry. Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, developing methods for converting aromatic trichloromethyl groups to trifluoromethyl groups. This work laid the foundation for modern trifluoromethylation chemistry, which has become increasingly important in pharmaceutical and agrochemical applications. The McLoughlin-Thrower reaction, developed in 1968, provided early coupling methods for introducing trifluoromethyl groups into aromatic systems, while subsequent developments in the 1980s and 1990s led to more sophisticated trifluoromethylation reagents and methodologies.

| Time Period | Development | Significance for Trifluoromethyl Compounds |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Foundation of organofluorine chemistry |

| 1862 | Borodin halogen exchange method | Established fluorination principles |

| 1898 | Swarts antimony fluoride method | Direct trifluoromethyl group introduction |

| 1930s | Hydrogen fluoride replacement of antimony fluoride | Industrial trifluoromethylation methods |

| 1968 | McLoughlin-Thrower reaction | Aromatic trifluoromethylation coupling |

| 1984-1989 | Trifluoromethyltrimethylsilane development | Modern nucleophilic trifluoromethylation |

Position in the Family of Isocyanate Compounds

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene occupies a specialized position within the extensive family of isocyanate compounds, which are characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates represent a crucial class of reactive organic compounds that have found widespread applications in polymer chemistry, particularly in the production of polyurethanes. The isocyanate functional group exhibits high reactivity toward nucleophiles, making these compounds valuable synthetic intermediates and building blocks for more complex molecular structures.

The Environmental Protection Agency classification system for isocyanates recognizes any chemical substance containing two or more isocyanate functional groups as members of the isocyanate category. Within this classification system, compounds containing two isocyanate groups are specifically designated as diisocyanates, while compounds like 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene, which contain a single isocyanate group, are classified as monoisocyanates. The agency has developed specific guidelines for reviewing new isocyanate compounds, with particular attention to those having molecular weights less than 1,000 daltons, a category that includes this compound with its molecular weight of 201.14 grams per mole.

The structural characteristics of 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene distinguish it from more common isocyanate compounds such as toluene diisocyanate and methylenebis(phenyleneisocyanate). Unlike these industrial diisocyanates, the compound features a single isocyanate group attached to the aromatic system through a methylene bridge, creating different reactivity patterns and potential applications. The presence of the trifluoromethyl substituent further differentiates this compound from conventional isocyanates by introducing significant electronic effects that can influence both the reactivity of the isocyanate group and the overall molecular properties.

The classification of isocyanates can be divided into aromatic and aliphatic subgroups, with 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene belonging to the aromatic isocyanate category due to its benzene ring system. Aromatic isocyanates generally exhibit different reactivity patterns compared to aliphatic isocyanates, often showing enhanced electrophilic character at the isocyanate carbon due to the electron-withdrawing effects of the aromatic system. The additional electron-withdrawing effect of the trifluoromethyl group in this compound likely enhances this electrophilic character even further, positioning it as a particularly reactive member of the aromatic isocyanate family.

| Isocyanate Classification | Structural Features | Example Compounds | Position of Target Compound |

|---|---|---|---|

| Aromatic Monoisocyanates | Single isocyanate + aromatic ring | Phenyl isocyanate, Tolyl isocyanate | Primary category membership |

| Fluorinated Isocyanates | Isocyanate + fluorine-containing groups | Trifluoromethyl-substituted isocyanates | Specialized subcategory |

| Benzyl-type Isocyanates | Isocyanate connected via methylene bridge | Benzyl isocyanate derivatives | Structural analog group |

| Electron-deficient Isocyanates | Enhanced electrophilic character | Nitro- and halogen-substituted isocyanates | Reactivity classification |

Properties

IUPAC Name |

1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFIDUZQUVVVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55204-86-9 | |

| Record name | 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The primary and most reliable method for preparing 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is the conversion of the corresponding benzylamine derivative into the isocyanate via phosgene or phosgene equivalents. This approach involves:

- Starting from 2-(trifluoromethyl)benzylamine as the precursor.

- Reacting the amine with phosgene (COCl2) or safer phosgene substitutes such as triphosgene under controlled conditions.

- Conducting the reaction in anhydrous, aprotic solvents such as dichloromethane to prevent hydrolysis of the isocyanate.

- Maintaining low temperatures to avoid side reactions and decomposition of the isocyanate group.

This methodology is consistent with the preparation of related compounds such as 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene, where 4-chloro-2-(trifluoromethyl)aniline is converted to the isocyanate using phosgene under similar conditions.

Detailed Reaction Conditions and Steps

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-(Trifluoromethyl)benzylamine | Starting material, purified and dried to remove moisture |

| 2 | Phosgene or triphosgene | Phosgene gas bubbled or triphosgene added as solid under inert atmosphere |

| 3 | Solvent: Dichloromethane (anhydrous) | Provides medium for reaction, dissolves reactants |

| 4 | Temperature: 0 to 10°C | Low temperature to control reaction rate and prevent side reactions |

| 5 | Inert atmosphere (nitrogen or argon) | Prevents moisture ingress and side reactions with isocyanate |

| 6 | Reaction time: 1-3 hours | Monitored by TLC or IR spectroscopy for isocyanate formation |

| 7 | Work-up | Removal of solvent under reduced pressure; purification by distillation or chromatography |

During the reaction, the primary amine reacts with phosgene to form an intermediate carbamoyl chloride, which then loses HCl to yield the isocyanate. The trifluoromethyl substituent is inert under these conditions and remains intact.

Alternative Phosgene Equivalents

Due to the hazardous nature of phosgene, triphosgene is often employed as a safer solid alternative. Triphosgene decomposes under the reaction conditions to release phosgene in situ. This allows for better control and safer handling.

Purification and Characterization

After synthesis, the crude isocyanate is purified by:

- Vacuum distillation to separate the product from residual amine and by-products.

- Chromatographic techniques (silica gel column chromatography) may be used if necessary.

Characterization is typically performed by:

- Infrared spectroscopy (IR): strong absorption near 2270 cm⁻¹ characteristic of the isocyanate group.

- Nuclear Magnetic Resonance (NMR): confirming the aromatic protons and the methylene group adjacent to the isocyanate.

- Mass spectrometry to confirm molecular weight.

Research Findings and Data Summary

| Parameter | Observations/Values | Notes |

|---|---|---|

| Molecular Formula | C8H6F3NO | Consistent with 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene |

| Molecular Weight | ~183 g/mol | Calculated based on formula |

| Reaction Yield | Typically 70-85% | Dependent on purity of amine and reaction control |

| Solvent | Dichloromethane (anhydrous) | Preferred for solubility and inertness |

| Temperature Range | 0-10°C | Optimal for controlled reaction |

| Reaction Time | 1-3 hours | Monitored for completion |

| Purification | Vacuum distillation | Ensures removal of impurities |

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can lead to the formation of the corresponding amine.

Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzoic acid

Reduction: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzylamine

Substitution: Carbamates, ureas, and other derivatives

Scientific Research Applications

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable carbamates and ureas. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable component in various chemical processes.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

Ortho vs. Para Trifluoromethyl Substitution

- 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene (CAS 102422-55-9): Molecular Formula: C₉H₆F₃NO (identical to the ortho isomer) . Key Difference: The trifluoromethyl group is at the para position, reducing steric hindrance compared to the ortho isomer. This enhances reactivity in nucleophilic addition reactions . Applications: Used in the synthesis of urea derivatives and polymer crosslinking agents .

Meta Substitution

- 1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene: Synthesized as an isothiocyanate analog (compound 37 in ) with 53% purity .

Functional Group Variations: Isocyanate vs. Isothiocyanate

Substituent Modifications: Additional Functional Groups

Nitro Group Introduction

- Reactivity: The electron-withdrawing nitro group enhances electrophilicity of the isocyanate, making it more reactive in arylations .

Bis-Trifluoromethyl Substitution

- 1-Isocyanato-2,4-bis(trifluoromethyl)benzene (CAS 42354-30-3): Molecular Formula: C₉H₄F₆NO. Properties: Increased lipophilicity (logP ~3.2) due to two -CF₃ groups, improving blood-brain barrier penetration in drug candidates .

Physical-Chemical Properties Comparison

Biological Activity

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is a compound of increasing interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C9H6F3N2O

- IUPAC Name : 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene

Biological Activity Overview

Research indicates that 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound may interact with microbial targets, inhibiting their growth.

- Anticancer Properties : Preliminary investigations indicate potential efficacy against various cancer cell lines.

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems has been explored, suggesting a role in neuroprotection.

The biological activity of 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways in neuronal tissues.

Antimicrobial Activity

A study examined the antimicrobial properties of various isocyanate derivatives, including 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene. The results showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene | 32 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 4 | Staphylococcus aureus |

Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 70 |

| HeLa (Cervical Cancer) | 30 | 65 |

Q & A

Basic Research Question

- ¹H NMR : The isocyanatomethyl group (–CH₂NCO) shows a singlet at δ ~4.3–4.5 ppm. Trifluoromethyl (–CF₃) appears as a quartet due to coupling with adjacent protons .

- ¹³C NMR : The isocyanate carbon (–NCO) resonates at δ ~120–125 ppm.

- IR : Strong absorption at ~2250 cm⁻¹ (N=C=O stretch) confirms the isocyanate group .

- HRMS : Exact mass matches the molecular formula (C₉H₅F₃N₂O).

Advanced Note : Isotopic patterns in HRMS can distinguish between regioisomers (e.g., ortho vs. para substitution) .

What are the key challenges in optimizing regioselectivity during the synthesis of trifluoromethyl-substituted aryl isocyanates?

Advanced Research Question

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –CF₃) deactivate the benzene ring, directing isocyanato groups to meta/para positions.

- Steric hindrance : Bulky substituents (e.g., –CH₂NCO) favor less crowded positions.

- Catalyst design : Transition-metal catalysts (e.g., Pd) can enhance selectivity in cross-coupling reactions .

Case Study : In the synthesis of 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene, the ortho-substituted product is favored due to proximity effects, but competing para-substitution may occur if steric hindrance is minimized .

How does the reactivity of 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene compare to its regioisomers in nucleophilic addition reactions?

Advanced Research Question

The ortho-substituted isomer exhibits unique reactivity:

- Nucleophilic addition : Amines react with the isocyanate group to form ureas. Steric hindrance from the –CF₃ group slows reactivity compared to para isomers .

- Thermal stability : Ortho-substituted derivatives are less stable due to strain, requiring lower temperatures for storage.

Q. SAR Methodology :

- Substituent variation : Compare activity of ortho vs. para isomers.

- Biological assays : IC₅₀ values are determined via MTT assays for cytotoxicity .

Example : A urea derivative of 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene showed IC₅₀ = 12 µM against HeLa cells, highlighting the impact of the –CF₃ group on bioactivity .

How do computational methods (DFT, molecular docking) aid in predicting the reactivity and applications of this compound?

Advanced Research Question

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The –NCO group is highly electrophilic, making it reactive toward amines .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.

Case Study : Docking of a urea derivative into the ATP-binding site of EGFR kinase revealed hydrogen bonding with –CF₃ and –NCO groups, guiding medicinal chemistry efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.